N-cyclohexyl-N-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives involves multistep chemical reactions, including cyclization, amidation, and substitution reactions. For instance, methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives through reactions involving 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, highlighting the cyclization process crucial for forming the pyrido[2,3-d]pyrimidine core (Komkov et al., 2021).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been extensively studied, with some structures confirmed through X-ray analysis. This confirms the existence of the polycyclic system and provides insight into the spatial arrangement of atoms within the molecule, which is critical for understanding its reactivity and interaction with biological targets (Dyachenko et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar pyridopyrimidine moieties have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
Similar compounds have been studied for their interaction with their targets and the resulting changes .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have shown various types of biological activity .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Future Directions
properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-20(12-7-3-2-4-8-12)18(23)14-11-13-16(24-14)19-15-9-5-6-10-21(15)17(13)22/h5-6,9-12H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJWADZZUCXDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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